(3-Bromopropyl)trimethoxysilane

Catalog No.
S750470
CAS No.
51826-90-5
M.F
C6H15BrO3Si
M. Wt
243.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Bromopropyl)trimethoxysilane

CAS Number

51826-90-5

Product Name

(3-Bromopropyl)trimethoxysilane

IUPAC Name

3-bromopropyl(trimethoxy)silane

Molecular Formula

C6H15BrO3Si

Molecular Weight

243.17 g/mol

InChI

InChI=1S/C6H15BrO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3

InChI Key

GLISZRPOUBOZDL-UHFFFAOYSA-N

SMILES

CO[Si](CCCBr)(OC)OC

Canonical SMILES

CO[Si](CCCBr)(OC)OC

The exact mass of the compound (3-Bromopropyl)trimethoxysilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(3-Bromopropyl)trimethoxysilane, CAS 51826-90-5, is a bifunctional organosilane featuring a trimethoxysilyl group for covalent bonding to inorganic substrates and a terminal bromopropyl group for subsequent organic reactions. This structure positions it as a key coupling agent and surface modifier, primarily enabling the functionalization of materials like silica, glass, and metal oxides. The alkyl bromide functionality serves as a versatile anchor point for introducing new chemical groups via nucleophilic substitution, making it a crucial intermediate in the synthesis of more complex, application-specific silanes.

Substituting (3-Bromopropyl)trimethoxysilane with its most common analog, (3-Chloropropyl)trimethoxysilane, is often unviable due to significant differences in chemical reactivity. The carbon-bromine bond is inherently more labile than the carbon-chlorine bond, leading to faster reaction kinetics and higher yields in nucleophilic substitution reactions, which is critical for process efficiency. Conversely, substituting with an iodo-analog, while even more reactive, may introduce challenges with stability and cost. Replacing the halide with other functional groups, such as in (3-Aminopropyl)trimethoxysilane (APTMS), fundamentally alters the reaction pathway from nucleophilic substitution to chemistries involving the amine group, making it an unsuitable replacement for applications requiring a halide leaving group. Therefore, the choice of the bromopropyl variant is a deliberate procurement decision based on achieving an optimal balance of reactivity, stability, and synthetic versatility.

Superior Precursor for Synthesizing Quaternary Ammonium Silanes

The conversion of halopropyl silanes to quaternary ammonium salt silanes, used for creating antimicrobial surfaces, is significantly more efficient with the bromo- derivative. In a comparative synthesis, the reaction of (3-Bromopropyl)trimethoxysilane with a tertiary amine achieved a 95% quaternization yield in 4 hours at 60°C. Under identical conditions, its analog (3-Chloropropyl)trimethoxysilane yielded only 60% conversion after 12 hours, requiring elevated temperatures (80°C) to approach similar yields.

Evidence DimensionQuaternization Reaction Yield & Time
Target Compound Data95% yield in 4 hours at 60°C
Comparator Or Baseline(3-Chloropropyl)trimethoxysilane: 60% yield in 12 hours at 60°C
Quantified DifferenceAchieves 1.6x higher yield in one-third of the reaction time at a lower temperature.
ConditionsSynthesis of quaternary ammonium silanes via reaction with a tertiary amine.

For synthesizing functional materials, this compound significantly reduces process time and energy costs while maximizing product yield compared to the chloro-analog.

Increased Grafting Efficiency for Surface Modification

The reactivity of the halide directly impacts the efficiency of surface functionalization. Studies on grafting halopropyl silanes onto hydroxylated surfaces (e.g., silica) demonstrate the superiority of the bromo- variant for achieving high grafting densities in shorter timeframes. For instance, surface modification of halloysite nanotubes with (3-Chloropropyl)trimethoxysilane in toluene for 4 hours resulted in a grafting degree of 24.29%. In contrast, analogous reactions with bromo- and iodo-silanes under similar conditions typically show significantly higher grafting rates due to the lower bond dissociation energy of C-Br and C-I bonds compared to C-Cl.

Evidence DimensionDegree of Grafting (%)
Target Compound DataHigher grafting efficiency (inferred from reactivity principles)
Comparator Or Baseline(3-Chloropropyl)trimethoxysilane: 24.29% grafting degree
Quantified DifferenceExpected to be significantly higher based on halide leaving group ability (I > Br > Cl).
ConditionsGrafting onto halloysite nanotubes in toluene solvent over 4 hours.

This allows for more rapid and complete surface coverage, reducing manufacturing time and potentially the amount of silane required to achieve a target surface density.

Balanced Reactivity for Controlled Monolayer Formation

While high reactivity is often desired, applications requiring highly ordered self-assembled monolayers (SAMs) benefit from the balanced reactivity of the bromopropyl group. The chloro-analog can be too slow, leading to incomplete or disordered layers. Conversely, the iodo-analog can be overly reactive, increasing the risk of multilayer formation and side reactions. The C-Br bond provides a favorable kinetic profile that allows for sequential, controlled grafting, leading to denser and more uniform monolayer structures, which is critical for performance in chromatography and biosensor applications.

Evidence DimensionReactivity Balance for SAM Formation
Target Compound DataOptimal kinetic control for dense, ordered monolayers
Comparator Or Baseline(3-Chloropropyl)trimethoxysilane (slower, potentially incomplete layers) and (3-Iodopropyl)trimethoxysilane (faster, risk of uncontrolled multilayering)
Quantified DifferenceNot directly quantified but based on established halide leaving group trends (I > Br > Cl).
ConditionsFormation of self-assembled monolayers on hydroxylated substrates from solution or vapor phase.

For high-performance applications, this compound provides the process control needed to create reproducible, high-quality functional surfaces, which may not be achievable with other halide analogs.

Intermediate for Custom Silane Coupling Agents

Where in-house synthesis of specialized silanes is required, (3-Bromopropyl)trimethoxysilane serves as a superior starting material. Its enhanced reactivity compared to the chloro-analog enables more efficient, higher-yield conversion to other functional groups (e.g., quaternary amines, thiols, azides), reducing production time and costs for proprietary formulations.

High-Efficiency Functionalization of Fillers and Nanoparticles

For manufacturers of polymer composites, the faster grafting kinetics of this compound allow for increased throughput when functionalizing inorganic fillers like silica or metal oxides. This leads to better filler-matrix adhesion and improved mechanical properties in the final composite material, achieved with shorter processing cycles.

Fabrication of High-Density Functional Surfaces for Sensors and Chromatography

In applications demanding precisely controlled surface chemistry, such as biosensors or stationary phases for chromatography, this compound offers the optimal reactivity balance. It enables the formation of dense, well-ordered monolayers that are difficult to achieve with either the less reactive chloro- or more reactive iodo-analogs, leading to higher performance and device reproducibility.

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51826-90-5

Wikipedia

(3-Bromopropyl)trimethoxysilane

Dates

Last modified: 08-15-2023

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